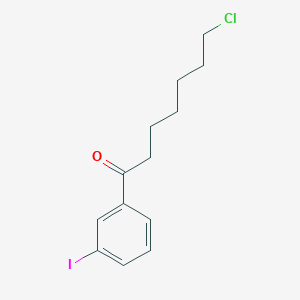
7-Chloro-1-(3-iodophenyl)-1-oxoheptane
Descripción general
Descripción
7-Chloro-1-(3-iodophenyl)-1-oxoheptane, also known as 7-CIOP, is a synthetic organic compound that has been used in scientific research in various areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as its potential future directions, will be discussed in
Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, “7-Chloro-1-(3-iodophenyl)-1-oxoheptane” is likely used as a reference substance for the development of new pharmaceuticals. Its unique structure, featuring both chloro and iodo substituents, makes it a valuable compound for studying halogen bonding interactions in drug-receptor binding .
Environmental Science
This compound may be monitored in environmental science due to its potential bioaccumulation and environmental persistence. It could serve as a marker for pollution levels and help in understanding the environmental fate of similar organohalogen compounds .
Materials Science
“7-Chloro-1-(3-iodophenyl)-1-oxoheptane” could be utilized in materials science for the synthesis of advanced polymers or coatings. Its halogenated nature might allow for cross-linking reactions that can enhance the material properties such as durability and resistance to degradation .
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard for calibrating instruments or developing new analytical methods. Its distinct chemical signature allows for precise detection and quantification in complex mixtures .
Pharmacology
Pharmacologically, “7-Chloro-1-(3-iodophenyl)-1-oxoheptane” could be explored for its biological activity. It might act as a lead compound for the design of new therapeutic agents targeting specific biological pathways .
Biochemistry
From a biochemical perspective, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that process halogenated substrates. This can provide insights into enzyme specificity and catalysis mechanisms .
Propiedades
IUPAC Name |
7-chloro-1-(3-iodophenyl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClIO/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDALKXBWHNQMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642264 | |
| Record name | 7-Chloro-1-(3-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(3-iodophenyl)-1-oxoheptane | |
CAS RN |
898768-32-6 | |
| Record name | 7-Chloro-1-(3-iodophenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-aminofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1612988.png)
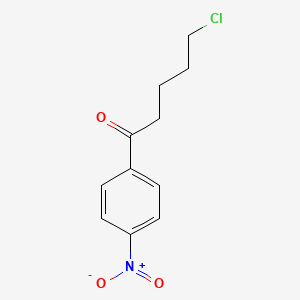
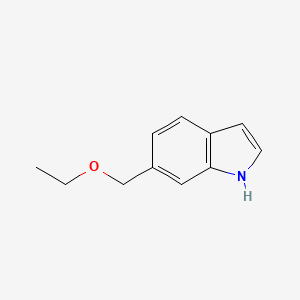

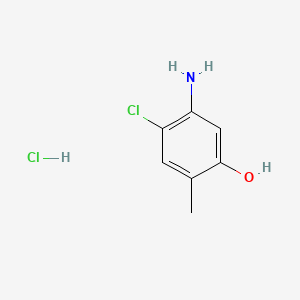

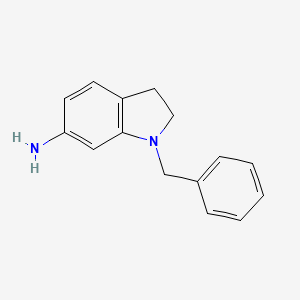

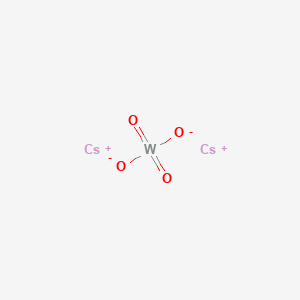
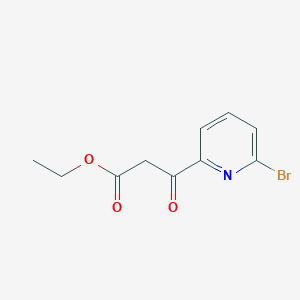
![Methyl 2,3-dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylate](/img/structure/B1613003.png)

![5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1613009.png)